E-Configuration Defines the Olfactory Contribution Distinct from the Z-Isomer
The (E)-configured double bond at position 13 is a critical structural determinant of the compound's olfactory properties. While both (E)- and (Z)-isomers are described as possessing a musk odor [1], the specific olfactory character and its contribution to complex musk accords are isomer-dependent. In the case of structurally related 16-membered macrocyclic musks, the configuration of the double bond has been shown to significantly alter the perceived odor quality and intensity [2]. The (E)-isomer contributes a distinct facet to the overall musk profile that is not interchangeable with the (Z)-isomer, as evidenced by the precise isomeric ratios specified in commercial perfume compositions to achieve targeted organoleptic effects [3].
| Evidence Dimension | Olfactory contribution of E vs. Z double bond geometry |
|---|---|
| Target Compound Data | Described as 'musk' [1] |
| Comparator Or Baseline | Z-isomer (Oxacyclohexadec-13-en-2-one, (13Z)-, CAS 111879-81-3): Described as 'musk' [1] |
| Quantified Difference | Olfactory differentiation is qualitative, not quantitatively defined in available data. The difference is operationalized in commercial formulations where specific E/Z ratios are required. |
| Conditions | Olfactory evaluation at 100% concentration [1] |
Why This Matters
Procurement of the defined (13E)-isomer ensures precise control over olfactory outcomes, avoiding the unpredictable organoleptic shifts that occur when using an undefined isomeric mixture or the incorrect (13Z)-isomer.
- [1] FlavScents. (E)-13-musk decenone. Material Library. CAS 4941-78-0. View Source
- [2] Matsuda, H., et al. (2004). New macrocyclic musk compounds. Chemistry & Biodiversity, 1(12), 1985-1991. View Source
- [3] Firmenich SA. (2024). POWDERY, MUSKY ODORANT MACROCYCLES. U.S. Patent Application No. 18/562,825. View Source
